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Compound of Interest

Compound Name: BRL-15572

Cat. No.: B1231536

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of
BRL-15572, a selective 5-HT1D receptor antagonist. The information compiled herein is
intended to guide researchers in designing and executing preclinical studies involving this
compound.

Overview of BRL-15572

BRL-15572 is a potent and selective antagonist of the serotonin 5-HT1D receptor.[1] It displays
a 60-fold higher affinity for the human 5-HT1D receptor (pKi = 7.9) compared to the 5-HT1B
receptor.[1] While it is a potent antagonist, it also exhibits partial agonist activity at the 5-HT1D
receptor.[1] This dual activity makes it a valuable tool for investigating the physiological and
pathological roles of the 5-HT1D receptor.

Quantitative Data Summary

The following table summarizes the available quantitative data for BRL-15572. Please note
that in vivo pharmacokinetic data such as Cmax, t1/2, and AUC are not readily available in the
public domain.
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Parameter Value Species/System Reference

Human (recombinant

Ki (h5-HT1D 7.9 1
PKI ) CHO cells) s
) Human (recombinant
pKi (h5-HT1B) <6 [1]
CHO cells)

Human (recombinant
pKB (h5-HT1D) 7.1 [1]
CHO cells)

Human (recombinant
pKB (h5-HT1B) <6 [1]
CHO cells)

_ . Recombinant h5-
EC50 ([35S]GTPyYS) Partial Agonist [1]
HT1D receptors

In Vivo Dose (Rat) 2 mg/kg Diabetic Pithed Rats

In Vivo Dose (Guinea

) 0.3 - 100.0 mg/kg Guinea Pigs
Pig)

Signaling Pathway

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the
Gi/o pathway.[2][3] Upon activation by an agonist, the receptor promotes the dissociation of the
Gai/o subunit from the Gy dimer. The activated Gai/o subunit then inhibits the enzyme
adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (CAMP).
[4] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the 5-HT1D
receptor has been shown to be linked to the activation of the mitogen-activated protein kinase
(MAPK) pathway.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 4 /4 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9303567/
https://pubmed.ncbi.nlm.nih.gov/9303567/
https://synapse.patsnap.com/article/what-are-5-ht1d-receptor-modulators-and-how-do-they-work
https://en.wikipedia.org/wiki/5-HT1D_receptor
https://pubmed.ncbi.nlm.nih.gov/11146399/
https://pubmed.ncbi.nlm.nih.gov/11146399/
https://pubmed.ncbi.nlm.nih.gov/11146399/
https://www.benchchem.com/product/b1231536#brl-15572-administration-route-for-in-vivo-studies
https://www.benchchem.com/product/b1231536#brl-15572-administration-route-for-in-vivo-studies
https://www.benchchem.com/product/b1231536#brl-15572-administration-route-for-in-vivo-studies
https://www.benchchem.com/product/b1231536#brl-15572-administration-route-for-in-vivo-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1231536?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

